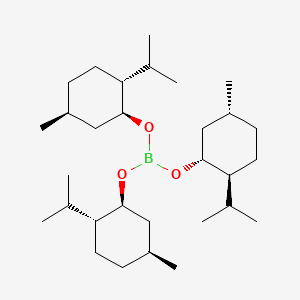

DL-Menthyl borate

Description

Historical Trajectories of Boron in Asymmetric Synthesis

The journey of boron in the realm of asymmetric synthesis has been transformative. Initially, the sensitivity of many boron reagents to hydrolysis and oxidation presented significant challenges. mdpi.com However, the development of more stable reagents and robust reactions, such as the Suzuki-Miyaura cross-coupling, marked a turning point. mdpi.com A pivotal moment in asymmetric synthesis was the discovery of hydroboration by H.C. Brown, which involves the addition of a boron-hydrogen bond across a double or triple bond. psu.edusoci.org This reaction proceeds with high regio- and stereoselectivity, providing a versatile method for the synthesis of organoboranes. psu.edu

The realization that organoboranes derived from chiral olefins could induce asymmetry in subsequent reactions opened the door to asymmetric hydroboration. psu.edu The use of chiral hydroborating agents, such as diisopinocampheylborane (B13816774) derived from α-pinene, allows for the enantioselective synthesis of alcohols from prochiral alkenes. psu.edu This pioneering work laid the foundation for the development of a wide array of boron-based chiral reagents and catalysts, which are now indispensable tools in asymmetric synthesis. psu.eduacs.org

The Pervasive Influence of Terpene-Derived Chiral Auxiliaries

Terpenes, a large and diverse class of naturally occurring organic compounds, have had a profound impact on asymmetric synthesis. researchgate.net Their inherent chirality, rigid structures, and ready availability make them excellent starting materials for the synthesis of chiral auxiliaries. researchgate.netnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Terpenes like camphor (B46023), pinene, and menthol (B31143) have been extensively used to create a variety of chiral auxiliaries. researchgate.netnumberanalytics.comnih.govbeilstein-journals.org For instance, auxiliaries derived from camphor and pinene have been successfully employed in asymmetric Diels-Alder reactions, aldol (B89426) reactions, and reductions. researchgate.netnumberanalytics.com The rigid bicyclic framework of these terpenes provides a well-defined chiral environment, leading to high levels of stereoselectivity. researchgate.net L-menthol (B7771125), another readily available terpene, has also been utilized as a chiral auxiliary in various asymmetric transformations, including Diels-Alder reactions. sfu.ca The influence of terpene-derived auxiliaries is a testament to the power of using nature's chiral pool to solve challenges in synthetic organic chemistry.

Foundational Research Significance of Menthyl Borate (B1201080) Systems

Menthyl borate systems, formed from the reaction of boric acid or its derivatives with menthol, represent an important area of research within the broader field of chiral borate esters. The use of menthol, a readily available and well-understood chiral alcohol, allows for the systematic investigation of the role of the chiral moiety in boron-mediated reactions. nih.gov Research on menthyl borate systems has provided valuable insights into the mechanisms of stereoselective reactions involving borate esters. cdnsciencepub.comcdnsciencepub.com

Studies on the phenolysis of l-menthyl borate, for example, have demonstrated how the acidity of the attacking phenol (B47542) influences the reaction kinetics, providing a deeper understanding of the electronic factors at play. cdnsciencepub.comcdnsciencepub.com The defined stereochemistry of the menthyl group allows for the detailed study of diastereomeric interactions and their effect on the stereochemical outcome of reactions. This foundational research is crucial for the rational design of new and more efficient chiral boron-based catalysts and reagents for asymmetric synthesis.

Properties

Molecular Formula |

C30H57BO3 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate |

InChI |

InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24+,25+,26+,27-,28-,29-,30+/m0/s1 |

InChI Key |

APDCUDTVQNGARJ-JCYSPMGISA-N |

Isomeric SMILES |

B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)O[C@H]3C[C@H](CC[C@@H]3C(C)C)C |

Canonical SMILES |

B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |

Origin of Product |

United States |

Elucidation of Reaction Pathways and Mechanistic Investigations of Menthyl Borates

Nucleophilic Addition and Rearrangement Processes

Nucleophilic addition to the boron center of menthyl borates is a key step that initiates a cascade of synthetically valuable transformations. These processes often involve the formation of a tetracoordinate boronate complex, which then undergoes rearrangement to form new carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol.

Homologation extends a carbon chain by a single carbon atom. The Matteson homologation reaction is a powerful tool for the stereoselective one-carbon extension of boronic esters. uni-saarland.de When applied to chiral boronic esters, such as those derived from menthol (B31143), this method allows for the construction of chiral centers with high diastereoselectivity. mdpi.com The process typically begins with the reaction of a menthyl boronic ester with a halomethylithium reagent, like (dichloromethyl)lithium, to form an α-haloboronic ester. mdpi.combristol.ac.uk This intermediate is then subjected to nucleophilic attack by a Grignard or organolithium reagent, leading to a 1,2-metallate rearrangement that forms a new carbon-carbon bond with inversion of configuration at the carbon center. uni-saarland.debristol.ac.uk

The stereochemical outcome is predominantly controlled by the chiral auxiliary, in this case, the menthyl group, which directs the approach of the nucleophile. mdpi.com The mechanism involves the formation of a tetrahedral boronate complex, which then undergoes a 1,2-migration of an alkyl or aryl group from the boron to the adjacent carbon, displacing the halide. mdpi.combristol.ac.uk The stereospecificity of this migration is a key feature of the reaction. bristol.ac.uk

Matteson Homologation Sequence:

Addition: Reaction of a menthyl boronic ester with (dichloromethyl)lithium to form an α-chloroboronic ester. mdpi.com

Rearrangement: Nucleophilic attack by a Grignard reagent (R-MgX) on the α-chloroboronic ester, forming a boronate complex. bristol.ac.uk

Migration: A 1,2-metallate rearrangement occurs where the 'R' group migrates from the boron to the carbon, displacing the chlorine atom. bristol.ac.uk

This iterative process has been successfully employed in the synthesis of complex natural products. bristol.ac.uk

The formation of α-substituted menthyl borate (B1201080) adducts is a versatile strategy for creating stereogenic centers adjacent to a boron atom. This is often achieved through the reaction of a menthyl boronic ester with an α-halo-substituted carbanion. wikipedia.org The initial step is the nucleophilic addition of the carbanion to the electron-deficient boron atom, forming a tetracoordinate boronate adduct. wikipedia.orgbris.ac.uk

This adduct can then undergo a 1,2-migration, where a substituent from the boron atom moves to the α-carbon, displacing the halogen. wikipedia.org The stereochemistry of this process is highly controlled, making it a valuable method for asymmetric synthesis. For instance, the reaction of a menthyl boronic ester with an α-chloroalkyllithium reagent, generated in situ, can lead to the formation of a new chiral center with high enantiomeric purity. pitt.edu

Furthermore, α-aminoboronic acid derivatives can be synthesized through the addition of α-amino organometallic compounds to borate esters. rsc.org The resulting boronate adducts are key intermediates in the formation of these valuable compounds. rsc.org The formation of adducts is not limited to carbon-based nucleophiles; boronic acids can also react with carbohydrates to form stable diester adducts. nih.gov

Stereospecific Chemical Transformations of Menthyl Borate Intermediates

The utility of menthyl borate intermediates lies in their ability to undergo a variety of stereospecific transformations, allowing for the conversion of the carbon-boron bond into other functional groups while retaining the stereochemical integrity of the molecule. rsc.org

The carbon-boron (C-B) bond in menthyl boronic esters is a versatile handle for introducing a wide range of functional groups. rsc.org These transformations often proceed with high stereospecificity, meaning the configuration of the chiral center is either retained or inverted in a predictable manner. rsc.org

Common functionalizations include:

Oxidation: The C-B bond can be oxidized to a carbon-oxygen (C-O) bond, typically using reagents like hydrogen peroxide under basic conditions, to yield alcohols with retention of stereochemistry. uni-saarland.dersc.org

Amination: The C-B bond can be converted to a carbon-nitrogen (C-N) bond.

Halogenation: The C-B bond can be replaced with a carbon-halogen (C-X) bond. rsc.org

Protonodeboronation: The C-B bond can be cleaved to form a carbon-hydrogen (C-H) bond, a process that can be rendered stereospecific. rsc.org

Cross-Coupling Reactions: Menthyl boronic esters can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. acs.org The stereospecific coupling of enantioenriched secondary and tertiary boronic esters with N-heteroaromatic compounds has also been demonstrated. acs.org

These transformations highlight the power of boronic esters as intermediates in stereoselective synthesis, allowing for the creation of complex molecules with defined three-dimensional structures. rsc.org

While the menthyl group serves as a valuable chiral auxiliary, its removal is often a necessary final step in a synthetic sequence. The cleavage of the borate ester moiety must be controlled to avoid undesired side reactions or loss of stereochemical information in the final product.

The most common method for cleaving the borate ester is through hydrolysis, which regenerates the diol (menthol derivative) and the corresponding boronic acid. researchgate.net This process is often facilitated by acidic or basic conditions. Transesterification with another alcohol can also be employed to remove the menthyl group. google.com

In some cases, the borate ester itself can be a target for transformation. For example, borate esters can be reduced under certain conditions. The stability of the borate ester is a key consideration, as they are susceptible to hydrolysis. researchgate.net

Transesterification and Ligand Exchange Phenomena

The boron center in menthyl borates is dynamic and can undergo transesterification and ligand exchange reactions. These processes involve the swapping of the alkoxy groups attached to the boron atom.

Transesterification is the reaction of a borate ester with an alcohol, resulting in the exchange of the alcohol moieties. google.comlookchem.com This can be a useful method for preparing different borate esters. For instance, methyl borate can be transesterified with higher alcohols to produce the corresponding alkyl borate esters. google.comlookchem.com The reaction is often driven to completion by removing a volatile byproduct, such as a methanol-methyl borate azeotrope. lookchem.com While historically considered challenging due to the formation of mixed esters and azeotropes, continuous processes have been developed to achieve high yields. google.com

Ligand exchange refers to the interchange of ligands coordinated to the boron center. In the context of menthyl borates, this can involve the exchange of the menthol-derived diol with other diols or ligands. rsc.org The stability of the boron-oxygen (B-O) bond is influenced by factors such as temperature and the Lewis basicity of the ligands. rsc.org Spectroscopic techniques like NMR can be used to study the dynamics of ligand exchange, which can occur on a timescale that is fast or slow relative to the NMR timescale, providing insights into the stability and reactivity of the borate complexes. rsc.org

Kinetic and Equilibrium Studies of Phenolysis Reactions (e.g., 1-Menthyl Borate)

The phenolysis of l-menthyl borate has been investigated using polarimetry to follow the kinetics of the reaction with a variety of phenols. cdnsciencepub.com The nature of the reaction is significantly influenced by the acidity of the attacking phenol (B47542), which is indicated by its pKa value. cdnsciencepub.com

A key observation is the differential reaction course based on the phenol's acidity. With phenols having a pKa lower than 10.0, the reaction proceeds in a typical manner towards equilibrium. cdnsciencepub.com This suggests a standard reversible reaction where the menthyl group is displaced by the phenoxy group.

However, when l-menthyl borate is treated with phenols possessing a pKa greater than 10.0, the reaction pathway appears to change. Instead of a straightforward progression to equilibrium, an increase in the rotatory power of the reaction mixture is observed. cdnsciencepub.com For phenols with a pKa around 10.0, an intermediate behavior is seen, where the optical activity first increases and then decreases. cdnsciencepub.com This complex behavior suggests the formation of intermediate species that are more optically active than the starting l-menthyl borate.

The reaction kinetics were studied by mixing solutions of l-menthyl borate and various phenols and monitoring the change in optical rotation over time. cdnsciencepub.com The results indicate that the electronic properties of the phenol are a critical factor in determining the reaction mechanism. cdnsciencepub.com

Table 1: Phenolysis Behavior of l-Menthyl Borate with Phenols of Varying Acidity cdnsciencepub.comcdnsciencepub.com

| Phenol Acidity (pKa) | Observed Reaction Behavior |

|---|---|

| < 10.0 | Normal progression towards equilibrium. |

| ≈ 10.0 | Initial increase in optical rotation, followed by a decrease. |

| > 10.0 | Continuous increase in rotatory power of the reaction mixture. |

Influence of Solvent Environments on Menthyl Borate Reactivity

The solvent environment has a discernible effect on the reactivity of menthyl borates, as demonstrated in the phenolysis of l-menthyl borate. cdnsciencepub.comcdnsciencepub.com Studies have shown that the nature of the solvent can influence the course of the reaction. cdnsciencepub.com

For instance, the phenolysis reactions have been carried out in a mixed solvent system of dimethoxyethane and carbon tetrachloride (CCl4). cdnsciencepub.com The choice of solvent is crucial as it can affect the solubility of reactants and intermediates, as well as stabilize transition states, thereby influencing the reaction rates and equilibrium positions. While detailed quantitative studies on a wide range of solvents for DL-Menthyl borate are not extensively documented in the provided sources, the reported studies on l-menthyl borate underline the importance of the solvent medium in these reactions. cdnsciencepub.comcdnsciencepub.com The use of aprotic solvents like dimethoxyethane helps to avoid complications from solvent participation in the reaction, such as solvolysis. cdnsciencepub.com

Fundamental Studies on Hydrolytic Stability and Degradation Mechanisms

The hydrolytic stability of borate esters is a well-known area of study, as they are generally susceptible to hydrolysis, which can lead to the formation of boric acid and the corresponding alcohol. cdnsciencepub.comgoogle.com This reactivity is due to the Lewis acidic nature of the boron atom, which makes it susceptible to nucleophilic attack by water. nih.gov

While specific studies on the hydrolytic stability and degradation mechanisms of this compound are not detailed in the available search results, general principles governing the hydrolysis of borate esters can be applied. The rate of hydrolysis is significantly influenced by steric hindrance around the boron atom. cdnsciencepub.com Larger, bulkier alkyl or aryl groups on the borate ester can sterically shield the boron atom from attack by water, thereby slowing down the rate of hydrolysis. For example, borate esters with highly hindered substituents like the 2,6-di-t-butylphenyl group show almost negligible rates of hydrolysis. cdnsciencepub.com

Another factor influencing hydrolytic stability is the potential for intramolecular coordination. The introduction of nitrogen-containing groups into the borate ester structure can lead to the formation of a coordination bond between the nitrogen and boron atoms (B-N). nih.govosti.gov This internal coordination helps to satisfy the electron deficiency of the boron atom, making it less susceptible to external nucleophilic attack by water and thus enhancing hydrolytic stability. nih.gov Some studies have shown that the formation of stable five or six-membered rings involving such coordination significantly improves resistance to hydrolysis. nih.govosti.gov

The degradation of borate esters in the presence of water typically proceeds through a stepwise hydrolysis, which can be reversible. cdnsciencepub.com For unsymmetrical borate esters, hydrolysis can lead to a mixture of products. The process can be complex, and in some cases, the hydrolysis of one ester linkage may occur rapidly, while subsequent hydrolysis steps are much slower. google.com The thermal degradation of boron-containing compounds can also proceed through dehydration and the formation of various boron oxide species. researchgate.netncsu.edu

Stereochemical Control and Chiral Transfer Mechanisms in Menthyl Borate Chemistry

The Menthyl Fragment as an Asymmetric Directing Group

The menthyl group, derived from menthol (B31143), is a widely used chiral auxiliary in organic synthesis. wikipedia.org Its rigid cyclohexane (B81311) backbone, substituted with isopropyl, methyl, and hydroxyl groups, creates a well-defined three-dimensional structure that can effectively influence the stereochemical outcome of a reaction. When incorporated into a borate (B1201080) ester, the menthyl fragment is positioned to exert steric hindrance, guiding the approach of reagents to a prochiral center.

In reactions involving borate esters, the menthyl group can induce the formation of one diastereomer over another. wikipedia.org This diastereocontrol arises from the differential energetic favorability of the possible transition states. The bulky menthyl group sterically disfavors certain orientations of the reactants, leading to a preferential reaction pathway.

Table 1: Illustrative Data on Diastereocontrol in Reactions Mediated by Chiral Boron Reagents

| Reaction Type | Chiral Auxiliary | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| Aldol (B89426) Reaction | Evans Oxazolidinone | Propanal | >99:1 | harvard.edu |

| Alkylation | Pseudoephenamine | Propionamide | 98:2 to >99:1 | harvard.edu |

| Diels-Alder | (-)-8-phenylmenthol | Acrylate Ester | Not Specified | wikipedia.org |

Note: This table provides examples of diastereocontrol achieved with various chiral auxiliaries to illustrate the concept. Specific data for DL-menthyl borate is not available in the searched literature.

The ultimate goal of using a chiral auxiliary is to transfer its chirality to the product, resulting in an excess of one enantiomer. This enantioselectivity is a direct consequence of the diastereoselectivity induced by the auxiliary. After the reaction, the chiral auxiliary is cleaved from the product, leaving behind an enantiomerically enriched molecule. The efficiency of this transfer is typically quantified by the enantiomeric excess (ee).

Table 2: Examples of Enantioselectivity Achieved with Chiral Boron Catalysts

| Reaction Type | Chiral Ligand/Auxiliary | Enantiomeric Excess (ee) | Reference |

| Ketone Reduction | Spiroborate Ester | up to 99% | acs.org |

| Allylic Amination | Bisoxazoline Ligand | up to 90% | rsc.org |

| [3+2] Cycloaddition | Chiral Borate Ion Pair | High | researchgate.net |

Principles of Chirality Amplification and Stereochemical Induction

Chirality amplification, also known as a nonlinear effect, occurs when the enantiomeric excess of the product is higher than the enantiomeric excess of the chiral catalyst or auxiliary used. acs.orgnih.gov This phenomenon is often attributed to the formation of dimeric or aggregated catalytic species where the minor enantiomer of the catalyst is sequestered in a less reactive or inactive form. Stereochemical induction is the general process by which a chiral entity influences the formation of a new stereocenter, leading to a preferential stereochemical outcome. wikipedia.org This induction can be internal (from a chiral center within the substrate), relayed (from a temporary chiral auxiliary), or external (from a chiral catalyst). wikipedia.org

Comparative Analysis of this compound and Enantiopure Menthyl Borates in Stereoselective Syntheses

A direct comparative analysis of the stereochemical outcomes using this compound versus its enantiopure counterparts, l-menthyl borate and d-menthyl borate, is crucial for understanding its efficacy. In principle, using a racemic chiral auxiliary like this compound would be expected to produce a racemic mixture of products. The (1R,2S,5R)-menthyl (l-menthyl) and (1S,2R,5S)-menthyl (d-menthyl) components of the racemate would direct the reaction to form opposite enantiomers of the product, theoretically resulting in a net zero enantiomeric excess.

However, in some systems, nonlinear effects can lead to unexpected outcomes. For instance, if the two enantiomers of the auxiliary interact to form a heterochiral dimer that is significantly less reactive than the homochiral dimers, a degree of asymmetric induction might still be observed, a phenomenon known as a negative nonlinear effect.

Conversely, enantiopure menthyl borates (derived from either l-menthol (B7771125) or d-menthol) are expected to induce the formation of a single enantiomer of the product, with the specific enantiomer being determined by the configuration of the menthyl auxiliary used. organic-chemistry.org

Detailed research findings and data tables from studies directly comparing the performance of this compound with its enantiopure forms in stereoselective synthesis are not available in the reviewed literature. Such studies would be essential to experimentally validate these theoretical expectations and to determine if any interesting nonlinear effects are at play.

Advanced Applications of Menthyl Borates in Synthetic Organic Chemistry

Menthyl Borate-Mediated Asymmetric Synthetic Strategies

Asymmetric synthesis aims to create a single enantiomer of a chiral product. This requires a source of chirality in the reaction, which can be a substrate, reagent, catalyst, or solvent. A racemic mixture like DL-Menthyl borate (B1201080), which contains equal amounts of D- and L-isomers, cannot induce enantioselectivity and would result in a racemic mixture of products. Therefore, in practice, enantiopure menthyl borates, typically derived from the readily available chiral pool of (-)-menthol or (+)-menthol, are utilized as chiral auxiliaries or reagents.

Enantioselective Carbon-Carbon Bond-Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of organic synthesis. Chiral borate esters have been explored as Lewis acids to catalyze various C-C bond-forming reactions. While specific data on menthyl borate is limited in this exact context, analogous chiral borate systems, such as those derived from BINOL (1,1'-bi-2-naphthol), are effective catalysts for stereoselective Diels-Alder reactions and allylborations. researchgate.netrsc.org These reactions often rely on the chiral borate to coordinate with a reactant, creating a sterically defined environment that directs the approach of the second reactant, leading to high enantioselectivity. researchgate.net For instance, in situ prepared BINOL-based aryl boronates have been used as catalysts for enantioselective Diels-Alder reactions of certain aldehydes with dienes. rsc.org The principles of these reactions are applicable to the theoretical use of enantiopure menthyl borates. Cycloisomerization reactions also represent a powerful strategy for asymmetric carbon-carbon bond formation in cyclic compounds. rsc.org

Asymmetric Reductions Utilizing Menthyl Borate Derivatives

Boron-derived reagents are exceptionally versatile for the asymmetric reduction of carbonyl groups. psu.edu While DL-Menthyl borate itself is unsuitable for asymmetric reduction, its enantiopure derivatives, and structurally related chiral oxazaborolidines and spiroborate esters, are highly effective.

Novel spiroborate esters derived from nonracemic 1,2-aminoalcohols have been reported as highly effective catalysts for the asymmetric borane (B79455) reduction of a variety of prochiral ketones, yielding optically active alcohols with up to 99% enantiomeric excess (ee). nih.gov Similarly, oxazaborolidines, which can be generated in situ from chiral amino alcohols and a boron source like trimethyl borate, are well-known catalysts for the enantioselective reduction of ketones. mdpi.comresearchgate.net The catalytic cycle involves the formation of a complex between the oxazaborolidine, borane, and the ketone, where hydride transfer occurs in a highly stereoselective manner. mdpi.com

The table below summarizes the asymmetric reduction of various ketones using a representative spiroborate ester catalyst.

| Ketone Substrate | Catalyst Loading (mol %) | Enantiomeric Excess (ee) (%) |

| Acetophenone (B1666503) | 0.5 | 98 |

| 1-Acetonaphthone | 1.0 | 99 |

| 2-Chloroacetophenone | 0.5 | 97 |

| 3-Bromoacetophenone | 1.0 | 96 |

| Propiophenone | 1.0 | 95 |

| Data derived from studies on spiroborate ester catalysts. nih.gov |

Another significant application is the asymmetric reduction of oxime ethers to produce chiral primary amines. Spiroborate esters have been successfully used as catalysts in the borane-mediated reduction of oxime ethers, achieving high yields and enantioselectivities up to 99% ee. nih.govacs.org

Applications in the Synthesis of Complex Chiral Scaffolds

The stereoselective synthesis of complex molecular architectures is crucial for drug discovery and natural product synthesis. Chiral borate derivatives serve as key intermediates and catalysts in constructing these scaffolds. For example, chiral NHC-boranes (N-Heterocyclic Carbene-boranes) that are stereogenic at the boron atom have been synthesized and used in catalysis. rsc.orgrsc.org These scaffolds can be used to build complex molecules with multiple stereocenters.

Furthermore, the development of robust chiral borate ions with specific backbones allows for their use in complex catalytic cycles to generate intricate structures like dihydropyrans with high stereoselectivity. chemrxiv.org The synthesis of chiral phosphinimine scaffolds can also incorporate borate salts, leading to catalysts for reactions like lactide polymerization. nih.gov The Matteson homologation reaction, which involves the stereoselective chain extension of boronic esters, is a classic example of building complex chiral molecules using organoboron chemistry. nih.gov

Menthyl Borates as Chiral Catalysts or Ligands in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst can generate a large quantity of an enantiopure product. Enantiopure menthyl borates and their derivatives can function either as the primary chiral catalyst or as a chiral ligand that coordinates to a metal center, inducing chirality in the catalytic process.

Design Principles for Chiral Menthyl Borate Catalysts and Ancillary Ligands

The design of effective chiral catalysts is a central theme in asymmetric synthesis. researchgate.net For borate-based catalysts, the design often focuses on creating a well-defined, sterically hindered chiral pocket around the boron atom. This is typically achieved by using ligands with C2-symmetry or other rigid chiral backbones. msu.edursc.org

Key design principles include:

Rigid Scaffold: The chiral ligand backbone should be rigid to minimize conformational flexibility, which enhances enantioselectivity. Axially chiral backbones like BINOL or spiro-structures are common. researchgate.netmsu.edu

Steric and Electronic Tuning: Substituents on the chiral ligand can be varied to fine-tune the steric and electronic properties of the catalyst, optimizing its activity and selectivity for a specific reaction. acs.orgacs.org

Structural Stability: For catalysts that are isolated and stored, stability is crucial. Recent designs involve O,N,N,O-tetradentate backbones to create structurally robust chiral borate ions that are not prone to decomposition. chemrxiv.org

Modularity: The ability to easily synthesize a family of related ligands allows for rapid screening and optimization of catalysts for new applications. acs.org

The table below illustrates different types of chiral boron-based catalysts and their structural features.

| Catalyst Type | Chiral Scaffold | Key Structural Feature | Typical Application |

| Oxazaborolidine | Amino alcohol derivative | Five-membered ring with B, O, N | Ketone Reduction nih.govmdpi.com |

| Spiroborate Ester | Diol and Amino alcohol | Spirocyclic structure at boron | Ketone/Imine Reduction nih.govnih.gov |

| BINOL-Borate | 1,1'-Bi-2-naphthol (BINOL) | Axially chiral C2-symmetric | Diels-Alder, C-C coupling researchgate.netrsc.orgmsu.edu |

| Chiral NHC-Borane | N-Heterocyclic Carbene | Stereogenic Boron Atom | Hydrosilylation rsc.org |

Investigation of Chiral Recognition and Enantiodiscrimination in Catalytic Cycles

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is the basis of all enantioselective processes. mdpi.combeilstein-journals.org In asymmetric catalysis involving menthyl borate derivatives, the catalyst must effectively discriminate between the two prochiral faces of a substrate or two enantiomers of a racemic starting material.

This enantiodiscrimination is often studied using a combination of experimental techniques and computational modeling:

NMR Spectroscopy: Chiral derivatizing agents or solvating agents can be used to distinguish between enantiomers in an NMR spectrum, providing information about the enantiomeric excess of a product and insights into the interactions within the diastereomeric complexes formed. acs.orgmdpi.com

Kinetics: Studying the reaction rates for each enantiomer can reveal the magnitude of the energetic difference between the diastereomeric transition states, which is the source of enantioselectivity. acs.org

X-ray Crystallography: Determining the solid-state structure of catalyst-substrate complexes or their stable analogues can provide a static picture of the interactions responsible for chiral recognition. nih.gov

Computational Modeling (DFT): Density Functional Theory calculations are powerful tools for modeling the transition states of catalytic cycles, helping to rationalize the observed stereochemical outcome and predict the effectiveness of new catalyst designs. rsc.org

Development of Novel Synthetic Methodologies Exploiting Menthyl Borate Reactivity

The unique reactivity of menthyl borates, particularly their role as chiral Lewis acids and precursors to chiral boronic esters, has spurred the development of novel synthetic methodologies in organic chemistry. These methods leverage the steric and electronic properties of the menthyl group to achieve high levels of stereocontrol in a variety of chemical transformations. Research in this area has expanded the toolkit for asymmetric synthesis, enabling the efficient construction of complex chiral molecules.

The chiral environment provided by the menthyl groups in borate esters plays a crucial role in influencing the stereochemical outcome of reactions. This has been particularly evident in asymmetric hydroboration, carbonyl reductions, and cycloaddition reactions. By acting as a chiral auxiliary, the menthyl moiety directs the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer.

Asymmetric Carbonyl Reduction

Chiral spiroborate esters derived from amino alcohols have demonstrated high enantioselectivity in the borane-mediated reduction of prochiral ketones. orgsyn.orgscilit.com While not directly this compound, these studies highlight the principle of using chiral boron-based reagents to achieve asymmetric induction. The in situ generation of chiral oxazaborolidine-like catalysts from chiral auxiliaries and borane sources is a common strategy. orgsyn.org The stability and ease of handling of these spiroborate esters make them attractive alternatives to more sensitive reagents. orgsyn.org

For instance, the asymmetric borane reduction of acetophenone and other aromatic ketones using catalysts derived from chiral aminoalcohols and triisopropyl borate can yield chiral alcohols with high enantiomeric excess (ee). orgsyn.org

Table 1: Asymmetric Borane Reduction of Ketones Catalyzed by a Spiroborate Ester

This table is based on data for a chiral spiroborate ester catalyst, illustrating the potential of chiral borates in asymmetric reductions.

| Ketone Substrate | Product | Enantiomeric Excess (ee) (%) |

| Acetophenone | 1-Phenylethanol | 95 |

| 1-Naphthyl methyl ketone | 1-(Naphthalen-1-yl)ethanol | 98 |

| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 96 |

Data adapted from a study on chiral spiroborate esters. orgsyn.org

Boron-Mediated Aldol (B89426) Reactions

Boron-mediated aldol reactions are a cornerstone of stereocontrolled carbon-carbon bond formation. cam.ac.uknih.gov The geometry of the boron enolate, which is influenced by the steric bulk of the boron ligands, dictates the stereochemical outcome of the reaction. cam.ac.ukresearchgate.net The use of chiral auxiliaries on the boron atom, such as isopinocampheyl (Ipc) groups derived from α-pinene, has been extensively studied and demonstrates the principle of how menthyl groups could similarly enforce diastereoselectivity. cam.ac.uknih.gov

In these reactions, the chiral borate ester can act as a Lewis acid to pre-organize the transition state, leading to high levels of diastereoselectivity and enantioselectivity. cam.ac.uk For example, the reaction of a boron enolate with an aldehyde proceeds through a chair-like or boat-like transition state, and the chiral ligands on the boron atom dictate the facial selectivity of the reaction. cam.ac.uknih.gov

Table 2: Diastereoselective Boron-Mediated Aldol Reactions

This table presents representative data for diastereoselective aldol reactions mediated by chiral boron reagents, analogous to how menthyl borates could be employed.

| Enolate Source (Ketone) | Aldehyde | Diastereomeric Ratio (dr) |

| Methyl Ketone | Benzaldehyde | >95:5 (anti:syn) |

| Ethyl Ketone | Isobutyraldehyde | >20:1 (anti:syn) |

| Propyl Ketone | Acetaldehyde | 13:1 (anti:syn) |

Data derived from studies on boron-mediated aldol reactions using chiral auxiliaries. nih.govsemanticscholar.org

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. wikipedia.org The use of chiral Lewis acids to catalyze this reaction can induce high levels of enantioselectivity. acs.org Chiral borate esters can function as such Lewis acid catalysts. acs.orgresearchgate.net They coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene. libretexts.org

Menthyl-derived auxiliaries have been used in Diels-Alder reactions to control stereoselectivity. For example, dimenthyl fumarate (B1241708) has been shown to exhibit cooperative asymmetric induction. harvard.edu Furthermore, boron-templated Diels-Alder reactions, where the diene and dienophile are brought together by a boronic acid, demonstrate excellent control over regioselectivity. mdpi.com

Table 3: Enantioselective Diels-Alder Reactions with Chiral Boron Catalysts

This table illustrates the effectiveness of chiral boron-based Lewis acids in catalyzing asymmetric Diels-Alder reactions.

| Diene | Dienophile | Catalyst System | Enantiomeric Excess (ee) (%) |

| Cyclopentadiene | Methacrolein | (R)-BINOL-Boron Complex | 95 |

| Isoprene | 2'-Hydroxychalcone | VANOL-Borate Ester | 89 |

| Butadiene | Methyl Acrylate | Chiral Oxazaborolidine | 94 |

Data compiled from studies on asymmetric Diels-Alder reactions catalyzed by various chiral boron complexes. acs.orgharvard.edu

The development of these methodologies underscores the versatility of menthyl borates and their analogues in modern synthetic organic chemistry. By exploiting their reactivity as chiral Lewis acids and precursors to stereodefined boron intermediates, chemists can devise efficient and highly selective routes to valuable chiral molecules.

Computational and Theoretical Investigations of Menthyl Borate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. als-journal.comresearchgate.netresearchgate.net These methods allow for the detailed examination of the electronic structure of molecules, providing a foundation for understanding their reactivity.

Application of Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. als-journal.comresearchgate.net It has been successfully applied to understand the mechanistic pathways of reactions involving borate (B1201080) esters. rsc.org For instance, DFT calculations can elucidate the nature of exchange reactions in boronic ester-containing systems, revealing the possibility of both metathesis and nucleophile-mediated pathways. rsc.org The presence of a nucleophile, such as water or methanol (B129727), can significantly increase the rate of exchange, a phenomenon that can be rationalized through DFT calculations of the reaction energetics. rsc.org

In the context of DL-Menthyl borate, DFT can be used to model its interaction with other molecules and surfaces. For example, in studies of lubricant additives, DFT calculations have been employed to understand the synergistic interactions between borate esters and other compounds, like Schiff bases. These calculations help to explain the enhanced anti-wear properties observed experimentally by modeling the adsorption of the additive molecules on metal surfaces. rsc.org The electronic properties calculated through DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. researchgate.netresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. als-journal.comresearchgate.net Studies have shown that hybrid functionals like B3LYP, PBE0, and wB97Xd, combined with a suitable basis set such as 6-311++G**, can provide results that are in close agreement with higher-level methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) for borate systems. researchgate.net

Table 1: Representative Functionals and Basis Sets in DFT Calculations of Borate Systems

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311++G(d,p) | Optimization of molecular structure, IR spectra | als-journal.com |

| PBE0 | 6-311++G | Reaction pathway analysis | researchgate.net |

| wB97Xd | 6-311++G | Reaction pathway analysis | researchgate.net |

| CAM-B3LYP | 6-311++G** | Reaction pathway analysis | researchgate.net |

| B3PW91 | 6-311+G(d,p) | Molecular structure, HOMO/LUMO analysis | epstem.net |

| TPSS | def-TZVP | Calculation of fractional occupational electron density | acs.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Characterization of Transition States and Reaction Energetics

A key application of quantum chemical calculations is the characterization of transition states (TS) and the determination of reaction energy barriers. rsc.orgresearchgate.net This information is critical for understanding reaction mechanisms and kinetics. For borate ester exchange reactions, DFT calculations have identified a four-membered cyclic transition state in the metathesis pathway. rsc.org The energy barrier for this step was calculated to be the rate-determining step of the reaction. rsc.org

In the presence of a nucleophile, an alternative, lower-energy pathway becomes accessible. rsc.org The computational modeling of these pathways provides a detailed picture of the potential energy surface of the reaction, including the energies of reactants, intermediates, transition states, and products. researchgate.net For example, a computational study on the carbonylation of trimethyl borane (B79455) revealed the Gibbs free energy profile for the reaction, identifying key intermediates and transition state energies. researchgate.net

The energetics of ion-pair formation and monomer insertion in polymerization reactions catalyzed by metallocene complexes with borate counterions have also been investigated using DFT. acs.org These calculations show that the formation of an ion-pair complex is a highly exergonic process. acs.org Furthermore, the energy barriers for monomer insertion were found to be dependent on the nature of the borate counterion, providing insights into the observed catalytic performance. acs.org

Table 2: Calculated Energy Barriers for Borate Ester Reactions

| Reaction | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

| Dioxaborinane Metathesis (Rate-determining step) | DFT | 29.15 | rsc.org |

| Dioxaborinane Metathesis (Intramolecular) | DFT | 32.58 | rsc.org |

| Trimethyl Borane Carbonylation (Methyl shift) | DLPNO-CCSD(T)//B3LYP-D4 | 34.2 | researchgate.net |

| Trimethyl Borane Carbonylation (Oxaborirane formation) | DLPNO-CCSD(T)//B3LYP-D4 | 49.0 | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide detailed electronic information, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govnih.govresearchgate.net MD simulations are particularly useful for conformational analysis and for investigating intermolecular interactions in condensed phases. researcher.liferesearchgate.net

For a flexible molecule like this compound, with its three bulky menthyl groups attached to a central borate core, a vast number of conformations are possible. MD simulations can explore this conformational landscape, identifying the most populated and energetically favorable structures. nih.gov This is achieved by solving Newton's equations of motion for the atoms in the system, using a force field to describe the potential energy. nih.govnih.gov

MD simulations have been used to study the structure and dynamics of borate ions in various environments, such as in layered double hydroxide (B78521) composites. researcher.life These simulations revealed the arrangement and mobility of the borate ions and water molecules within the interlayer spaces. researcher.life In the context of drug delivery and membrane permeability, MD simulations can predict how molecules like menthol (B31143) and borate-containing compounds interact with and permeate through lipid bilayers. nih.gov

The development of accurate polarizable force fields is crucial for the realistic simulation of ionic and polar systems like those containing borate esters. nih.gov These force fields account for the electronic polarization of molecules in response to their environment, leading to a more accurate description of intermolecular interactions and transport properties like diffusion coefficients and conductivity. nih.gov

Derivation of Structure-Reactivity Relationships from Computational Models

A major goal of computational chemistry is to establish clear structure-reactivity relationships. rsc.orgacs.org By systematically varying the structure of a molecule in a computational model and calculating its properties, one can deduce how specific structural features influence its reactivity.

For boronic acids and their esters, computational studies have helped to elucidate the factors affecting their binding affinity with diols. acs.org These factors include the pKa of the boronic acid, the dihedral angle of the diol, and steric effects. acs.org For instance, DFT calculations can quantify the electrophilicity of the boron center, which is a key determinant of its reactivity towards nucleophiles. researchgate.netresearchgate.net The electrophilicity index, calculated from the HOMO and LUMO energies, can be correlated with the observed reactivity of a series of borate compounds. researchgate.netresearchgate.net

Furthermore, computational studies on borate anions have shown that their reactivity is dependent on the size of the boron cluster. researchgate.netresearchgate.net Global and local reactivity descriptors derived from conceptual DFT can classify borate anions as electrophiles and predict the most likely sites for electrophilic attack. researchgate.netresearchgate.net These theoretical frameworks provide a powerful tool for understanding and predicting the chemical behavior of complex borate systems like this compound.

Advanced Analytical Methodologies in Menthyl Borate Research

Spectroscopic Characterization for Mechanistic Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and bonding within DL-Menthyl borate (B1201080), which is crucial for understanding reaction mechanisms and confirming the purity of synthesized samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of borate esters like DL-Menthyl borate. nih.gov Both ¹H and ¹³C NMR are used to confirm the structure of the menthyl group, while ¹¹B NMR provides specific insights into the environment of the boron atom. nih.govnih.gov

The ¹¹B NMR chemical shift is highly sensitive to the coordination number and hybridization of the boron atom. For a tricoordinate borate ester such as this compound, the boron atom is expected to be trigonal planar, leading to a characteristic chemical shift in the downfield region of the ¹¹B spectrum. The addition of a Lewis base or a coordinating solvent can cause an upfield shift, indicating a change to a tetracoordinate, tetrahedral geometry. sdsu.edu This sensitivity allows researchers to study reaction mechanisms, such as Lewis acid-base adduct formation or transesterification, by monitoring changes in the boron chemical shift. nih.gov

Factors that determine the chemical shifts in ¹¹B NMR spectra include electron density, coordination number, and hybridization. nih.gov For instance, the complexation of borates with diols can be monitored, and the resulting chemical shifts provide information on the formation of five- or six-membered chelate rings. researchgate.net In the context of this compound, high-field MAS NMR experiments could also reveal the anisotropy of the boron shielding, providing further structural detail. stanford.edu

Table 1: Expected ¹¹B NMR Chemical Shift Ranges for Boron Species

| Boron Coordination | Hybridization | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| Tricoordinate | sp² | +15 to +90 | Shifts are generally downfield. Trialkylboranes are found in a narrow low field region, 83-93 ppm. sdsu.edu |

Vibrational Spectroscopy (FTIR, Raman) for Bond Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical bonds within this compound. nih.govnih.gov These techniques are used to identify functional groups and analyze the bonding structure, particularly around the borate core. researchgate.net

The primary vibrational modes of interest in borate esters are associated with the B-O bonds. scirp.org FTIR and Raman spectra of borates exhibit characteristic bands that can distinguish between different structural motifs:

B-O Asymmetric Stretching (Trigonal BO₃ units): This vibration typically appears in the 1200–1500 cm⁻¹ region of the IR spectrum. mdpi.com The presence of a strong band in this region for this compound would confirm the trigonal planar geometry of the borate ester.

B-O Stretching (Tetrahedral BO₄ units): Should the borate coordinate with other species to form a tetrahedral center, new bands would appear in the 800–1200 cm⁻¹ range. mdpi.com

B-O-B Bending Vibrations: These modes are found in the 600–800 cm⁻¹ range and are indicative of bridging oxygen atoms between boron centers, which would not be expected in monomeric this compound but could indicate impurities or degradation products. mdpi.com

By correlating spectral changes with structural parameters, researchers can gain insight into how the B-O bond is affected by its chemical environment. nih.gov

Table 2: Key Vibrational Modes in Borate Esters

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Unit |

|---|---|---|

| B-O Asymmetric Stretching | 1200–1500 | Trigonal BO₃ |

| B-O Stretching | 800–1200 | Tetrahedral BO₄ |

Chromatographic Techniques for Stereoisomeric Separation and Purity Analysis

Chromatography is essential for separating the components of a reaction mixture and for determining the stereoisomeric purity of chiral compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the composition of volatile and semi-volatile reaction mixtures. uah.edu For borate esters, which may have limited volatility, derivatization is often employed. researchgate.net For example, boric acid can be converted to the more volatile triethanolamine borate to facilitate GC analysis. nih.gov

In the analysis of a reaction to synthesize this compound, GC-MS can be used to:

Identify and quantify unreacted starting materials (e.g., DL-menthol, boric acid source).

Confirm the presence of the this compound product.

Detect side products and impurities.

The mass spectrometer provides fragmentation patterns for each separated component, allowing for definitive identification by matching against spectral libraries. aliyuncs.com Care must be taken in method development, as some borate compounds can be reactive and may degrade the GC column's stationary phase over time. chromforum.org

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is synthesized from a racemic mixture of (1R,2S,5R)-menthol and (1S,2R,5S)-menthol, the product is a mixture of diastereomers. Chiral chromatography is the definitive method for separating these stereoisomers and determining the enantiomeric excess (ee) or diastereomeric excess (de) of a sample. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. uma.es The different interactions between the diastereomers of menthyl borate and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. Alternatively, chiral Gas Chromatography (GC), often using columns with derivatized cyclodextrin stationary phases, can resolve the volatile enantiomers or diastereomers. gcms.cz The determination of enantiomeric excess is crucial for applications where stereochemistry is important. heraldopenaccess.us

Polarimetry for Kinetic and Stereochemical Monitoring

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a valuable tool for monitoring reactions that involve changes in stereochemistry or the concentration of a chiral species.

In the study of menthyl borates, polarimetry has been used effectively to follow the kinetics of reactions. For instance, the phenolysis of l-menthyl borate was monitored by observing the variation of the optical rotation of the reaction mixture over time. cdnsciencepub.com The behavior of the system, including whether the reaction proceeds normally towards equilibrium or exhibits more complex kinetics, can be related to the properties of the reacting species. cdnsciencepub.com This method allows for real-time, non-destructive analysis of the reaction progress, providing insights into the reaction rates and mechanisms.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (1R,2S,5R)-menthol |

| (1S,2R,5S)-menthol |

| Boric Acid |

| Triethanolamine borate |

Elemental Analysis for Boron Content and Compound Stoichiometry

The precise determination of elemental composition is a cornerstone of chemical analysis, providing fundamental validation of a compound's identity and purity. For organoboron compounds such as this compound, elemental analysis is critical for confirming the stoichiometric ratio of elements, particularly the boron content, which is central to the molecule's chemical properties. This process involves quantitative methods to measure the percentage of carbon, hydrogen, and boron, which are then compared against the theoretical values derived from its molecular formula.

A variety of advanced analytical methodologies are employed for the elemental analysis of boron-containing organic compounds. Historically, this involved wet chemistry methods, such as titration after a sample digestion or combustion process. nist.gov Modern research predominantly relies on highly sensitive spectrometric techniques. researchgate.net The most common and reliable methods include Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). nih.gov These plasma-source spectrometric methods are noted for their simplicity, high sensitivity, and capability for multielement analysis. researchgate.net

For a compound like this compound, the analysis begins with sample preparation, which is crucial for obtaining accurate results. This typically involves mineralization of the organic compound to convert the covalently bound boron into a form that can be easily measured, such as boric acid. Digestion in hot acid or base is a common approach. nih.gov To circumvent interference from the sample matrix, techniques such as the distillation of volatile methyl borate can be employed to separate the boron from other components prior to quantification. nist.govrsc.orgnih.gov

Once the sample is prepared, the boron concentration is measured. The results are then used to calculate the percentage of boron in the original sample. This experimental value is compared with the theoretical percentage calculated from the molecular formula of this compound (C₃₀H₅₇BO₃). scbt.com A close agreement between the experimental and theoretical values helps to confirm the compound's stoichiometry.

The theoretical elemental composition of this compound provides the benchmark for analytical validation. Based on its molecular formula and atomic weights, the expected percentages of each element can be precisely calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 30 | 360.33 | 75.61 |

| Hydrogen | H | 1.008 | 57 | 57.456 | 12.06 |

| Boron | B | 10.81 | 1 | 10.81 | 2.27 |

| Oxygen | O | 15.999 | 3 | 47.997 | 10.07 |

| Total | | | | 476.593 | 100.00 |

Note: Data derived from the molecular formula C₃₀H₅₇BO₃ and standard atomic weights. scbt.comrsc.org

Different analytical techniques offer varying levels of precision, sensitivity, and are suited for different sample concentrations. While titration is highly accurate for samples with high boron concentrations, ICP methods are preferred for trace amounts. borax.com Colorimetric methods using reagents like azomethine-H or curcumin also exist and can be effective, though they may be more susceptible to interference. researchgate.netnih.gov

Table 2: Comparison of Analytical Techniques for Boron Quantification

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Titration | Neutralization of boric acid (often complexed with mannite) with a standard base. nist.gov | High accuracy and precision for high concentration samples; low cost. borax.com | Quality control of borate products. |

| ICP-AES | Atoms in a sample are excited in an argon plasma and emit light at characteristic wavelengths. nih.gov | High sensitivity, multi-element capability, robust. researchgate.net | Routine analysis of environmental and biological samples. |

| ICP-MS | Ions created in argon plasma are separated by mass-to-charge ratio. nih.gov | Extremely high sensitivity (ppt levels), isotopic analysis possible. researchgate.netlucideon.com | Trace element analysis, isotopic tracer studies. |

Note: The suitability of each method depends on the sample matrix, required detection limits, and available instrumentation.

In research settings, the combination of combustion analysis for carbon and hydrogen with a spectrometric method like ICP-AES for boron provides a comprehensive validation of the stoichiometry of synthesized this compound. The congruence of data from these methods with the theoretical values presented in Table 1 serves as definitive evidence of the compound's elemental composition and purity.

Emerging Research Frontiers and Future Perspectives for Menthyl Borates

Integration of Menthyl Borate (B1201080) Chemistry with Continuous Flow Synthesis Methodologies

No specific studies were identified that describe the integration of DL-Menthyl borate chemistry with continuous flow synthesis methodologies. While continuous flow processes are a significant area of research for improving the efficiency and safety of chemical synthesis, their application to this particular compound has not been detailed in available research.

Design and Development of Sustainable and Green Menthyl Borate Transformations

Information regarding the design and development of sustainable and environmentally friendly transformations involving this compound is not present in the accessible scientific literature. The principles of green chemistry are increasingly important in chemical synthesis, but their specific application to this compound has not been documented.

Exploration of Bio-inspired Catalysis Utilizing Chiral Borate Scaffolds

There is no available research on the use of this compound in bio-inspired catalysis. While chiral borate scaffolds are of interest in catalysis, the specific use of the this compound scaffold in creating catalysts that mimic biological systems has not been reported.

Applications in Advanced Materials Science and Supramolecular Assembly

The application of this compound in the fields of advanced materials science and supramolecular assembly is not documented in publicly available research. The unique properties of borate compounds are being explored for various material applications, but specific research detailing the role of this compound in these areas could not be found.

Q & A

Q. What are the established methods for synthesizing DL-Menthyl borate, and how can reaction conditions be optimized?

this compound is synthesized via esterification of DL-menthol with boric acid under anhydrous conditions. A typical protocol involves:

- Refluxing menthol with excess boric acid in an inert solvent (e.g., toluene) under nitrogen.

- Removing water via azeotropic distillation to drive the reaction.

- Purification via vacuum distillation or recrystallization. Optimization can employ Design of Experiments (DoE) to test variables like temperature, molar ratios, and catalysts (e.g., p-toluenesulfonic acid). Reaction progress is monitored via thin-layer chromatography (TLC) or FTIR for ester bond formation .

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 80–140°C | 110°C |

| Molar Ratio (Menthol:Boric Acid) | 3:1 to 5:1 | 4:1 |

| Catalyst Concentration | 0.5–2% (w/w) | 1% p-toluenesulfonic acid |

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- FTIR/Raman Spectroscopy : Identifies B–O–C ester bonds (1,200–1,350 cm⁻¹) and confirms borate structure .

- NMR (¹H, ¹³C, ¹¹B) : Resolves stereochemistry (menthyl groups) and boron coordination (e.g., trigonal vs. tetrahedral) .

- XRD : Confirms amorphous/crystalline nature (critical for optical applications) .

- Mass Spectrometry : Validates molecular weight (C₃₀H₅₇BO₃, MW 476.58) .

Q. What are the primary research applications of this compound in materials science?

- Chiral Catalysis : As a chiral auxiliary in asymmetric synthesis due to its menthyl groups .

- Optical Materials : Borate esters are used in luminescent glasses (e.g., Pr³⁺-doped systems for visible/near-IR emission) .

- Buffers in Biochemistry : Borate buffers (pH 9–10) stabilize biomolecules in electrophoresis or immunoassays .

Advanced Research Questions

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying conditions?

- Methodology :

Prepare solutions at different pH (4–10) and temperatures (25–60°C).

Monitor degradation via ¹¹B NMR to track borate ester hydrolysis (appearance of boric acid peaks at δ ~10 ppm).

Quantify kinetics using HPLC with UV detection (λ = 210 nm) .

- Experimental Design Table :

| Condition | pH | Temperature (°C) | Time Points (h) | Analytical Method |

|---|---|---|---|---|

| Acidic | 4.0 | 25, 40, 60 | 0, 12, 24, 48 | ¹¹B NMR |

| Neutral | 7.0 | 25, 40 | 0, 24, 72 | HPLC-UV |

| Alkaline | 9.0 | 25, 40, 60 | 0, 6, 12 | FTIR |

Q. How to resolve contradictions in reported data on this compound’s stability across studies?

- Approach :

- Replicate experiments using standardized protocols (e.g., identical solvent systems, humidity control).

- Cross-validate with multiple techniques (e.g., NMR + mass balance analysis).

- Compare with structurally analogous borates (e.g., aryl borates) to identify trends .

Q. What strategies optimize this compound’s enantioselectivity in asymmetric catalysis?

- Methods :

- Test chiral ligands (e.g., BINOL) to enhance stereocontrol.

- Vary solvent polarity (e.g., hexane vs. THF) to manipulate transition-state interactions.

- Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) .

- Data Table :

| Ligand | Solvent | ee (%) | Reaction Yield (%) |

|---|---|---|---|

| None | Toluene | 12 | 45 |

| BINOL | Hexane | 78 | 82 |

| Salen | THF | 65 | 70 |

Q. How does this compound interact with biological systems, and how can this be studied?

- Protocol :

Use fluorescently labeled this compound analogs.

Track cellular uptake in plant or mammalian cell lines (e.g., BY-2 tobacco cells) via confocal microscopy .

Assess cytotoxicity via MTT assays.

- Key Findings :

- Borate transporters (e.g., BOR1) may mediate uptake in plants, but mammalian interactions require further study .

Handling and Safety Considerations

- Storage : Store in airtight containers under nitrogen at 4°C to prevent hydrolysis .

- Hazard Classification : Class 4-3-III (flammable, reactive; requires ventilated storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.